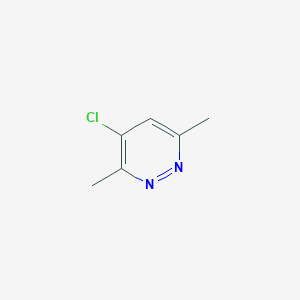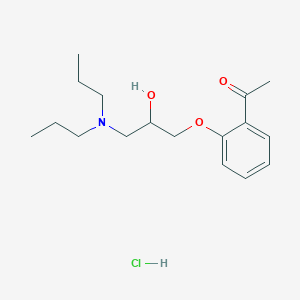
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, also known as propofol, is a commonly used intravenous anesthetic agent. It is widely used in clinical settings due to its rapid onset of action and short duration of effect. Propofol is a white, opaque, oil-in-water emulsion that is administered intravenously.
Aplicaciones Científicas De Investigación
Propofol has been extensively studied in scientific research. It is commonly used in animal models to induce anesthesia and sedation. Propofol has also been used in human studies to investigate its effects on the brain and behavior. It has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury and stroke.
Mecanismo De Acción
Propofol acts on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By enhancing the activity of GABA, 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride produces sedation and anesthesia. Propofol also has effects on other neurotransmitter systems, including the glutamate and dopamine systems.
Biochemical and Physiological Effects
Propofol has numerous biochemical and physiological effects. It reduces cerebral blood flow and metabolic rate, which can be beneficial in the treatment of cerebral ischemia. Propofol also has anti-inflammatory effects and may be useful in the treatment of sepsis and other inflammatory conditions. Additionally, 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride has been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propofol has several advantages as an experimental agent. It has a rapid onset of action and short duration of effect, which allows for precise control of the level of sedation or anesthesia. Propofol is also relatively safe and has a low incidence of adverse effects. However, 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride can be difficult to administer and requires specialized equipment and training. Additionally, 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride can be expensive and may not be readily available in all settings.
Direcciones Futuras
There are numerous potential future directions for research on 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride. One area of interest is the development of new formulations or delivery methods that can enhance its efficacy or reduce its side effects. Another area of interest is the investigation of the effects of 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride on different neurotransmitter systems and their potential therapeutic applications. Additionally, 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride may have potential as a treatment for other conditions, such as anxiety disorders, depression, and chronic pain. Further research is needed to fully understand the potential of 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride in these areas.
Conclusion
Propofol is a widely used intravenous anesthetic agent that has numerous scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of investigation. Propofol has the potential to be a valuable tool in the treatment of a variety of conditions, and further research is needed to fully understand its potential.
Métodos De Síntesis
Propofol is synthesized by the reaction of 2,6-diisopropylphenol with propylene oxide to form 2,6-diisopropyl-1,4-dioxane-2,5-dione. The resulting compound is then reacted with dipropylamine to form the final product, 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride. The synthesis method is relatively simple and can be performed on a large scale.
Propiedades
IUPAC Name |
1-[2-[3-(dipropylamino)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-10-18(11-5-2)12-15(20)13-21-17-9-7-6-8-16(17)14(3)19;/h6-9,15,20H,4-5,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJDSWHCRNUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=CC=C1C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


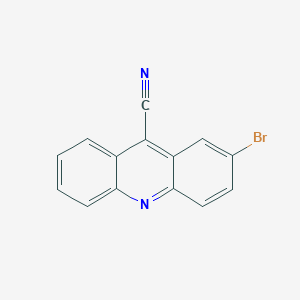
![(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B2709361.png)
![4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2709362.png)
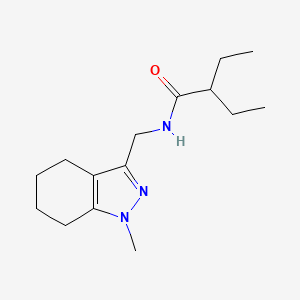
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2709366.png)
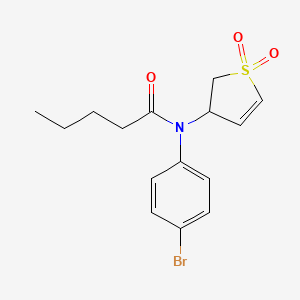
![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)
![2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709374.png)

![[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2709376.png)

